1-Methyl-4-(2,4,6-trimethoxyphenyl)piperidin-3-one

Vue d'ensemble

Description

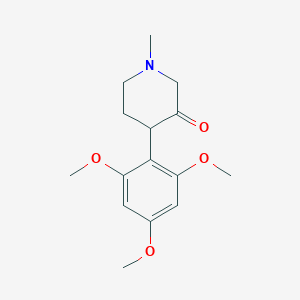

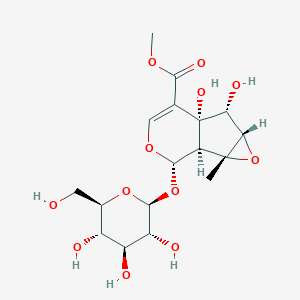

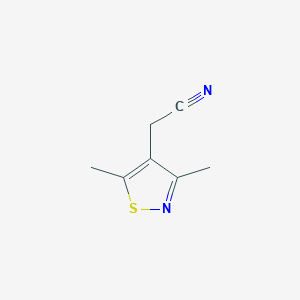

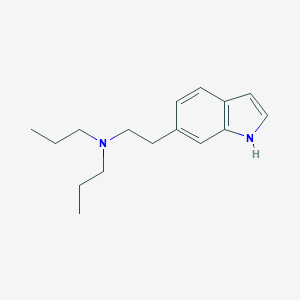

1-Methyl-4-(2,4,6-trimethoxyphenyl)piperidin-3-one is a synthetic compound that belongs to the class of organic compounds known as piperidinones. Piperidinones are characterized by a six-membered piperidine ring containing a ketone. The compound of interest includes a piperidin-3-one core with a 1-methyl substitution and a 2,4,6-trimethoxyphenyl group attached to the 4-position.

Synthesis Analysis

The synthesis of similar piperidinone derivatives typically involves Michael addition of secondary amine to an α, β-unsaturated carbonyl compound, a common strategy in the synthesis of nitrogen-containing heterocycles. For instance, novel piperidinone compounds have been synthesized through reactions involving Michael addition followed by further functionalization (Fatma et al., 2017). These methods highlight the versatility and complexity of synthesizing substituted piperidinones.

Molecular Structure Analysis

X-ray crystallography and density functional theory (DFT) studies provide insights into the molecular structure of piperidinones. The analysis often reveals that the piperidine ring can adopt a chair conformation, ensuring stability and defining the spatial arrangement of substituents, which is crucial for the compound's chemical behavior and interactions (Khan et al., 2013).

Chemical Reactions and Properties

Piperidinones participate in various chemical reactions, including N-alkylation, condensation, and nucleophilic addition, due to the presence of the reactive carbonyl group. The chemical properties are significantly influenced by substituents on the piperidine ring, which can affect reactivity and the outcome of chemical reactions (Dineshkumar & Parthiban, 2022).

Applications De Recherche Scientifique

Arylcycloalkylamines in Receptor Affinity

Research on arylcycloalkylamines, such as phenyl piperidines, has shown that these compounds, due to their structural features, can significantly improve the potency and selectivity of binding affinity at D2-like receptors. These findings underscore the potential of such compounds in designing selective agents for targeting specific receptors in the brain, which could have implications for treating neurological disorders without the direct mention of dosage or side effects (Sikazwe et al., 2009).

Piper Species in Leishmaniasis Treatment

The Piper genus has been explored for its potential in developing new treatments against leishmaniasis, highlighting the role of natural products in pharmacology. Compounds from Piper spp. have shown leishmanicidal activity, suggesting a promising avenue for creating effective and safe treatments for this parasitic disease, which points towards the exploration of plant-based compounds for therapeutic applications beyond conventional drug use (Peixoto et al., 2021).

Piperine's Bioactivity and Applications

Piperine, a major principle of black pepper, demonstrates a range of bioactive effects, including antimicrobial, immunomodulatory, hepatoprotective, and anti-tumor activities. Its pharmacological profile suggests that compounds like piperine could be explored for their health benefits, indicating the potential for dietary components to contribute to therapeutic strategies (Stojanović-Radić et al., 2019).

Spiropiperidines in Drug Discovery

The synthesis and exploration of spiropiperidines have been noted for their potential in drug discovery, focusing on the three-dimensional chemical space these compounds occupy. While not directly mentioning specific drugs, the methodology for constructing spiropiperidines could lead to novel therapeutic agents, showcasing the importance of structural innovation in pharmacological research (Griggs et al., 2018).

Piper Species: Phytochemistry to Applications

Comprehensive reviews on Piper species have illuminated their rich phytochemical diversity and broad spectrum of biological activities, including antioxidant, antimicrobial, and anticancer properties. This research supports the integration of natural plant compounds into various applications, from food preservation to potential therapeutic agents, emphasizing the significance of phytochemicals in scientific research and their wide-ranging applications (Salehi et al., 2019).

Safety and Hazards

The compound has been assigned the GHS07 pictogram, indicating that it may cause certain health hazards . The hazard statements associated with the compound are H302, H315, H319, and H335 , which indicate potential harm if swallowed, skin irritation, serious eye irritation, and respiratory irritation, respectively .

Propriétés

IUPAC Name |

1-methyl-4-(2,4,6-trimethoxyphenyl)piperidin-3-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H21NO4/c1-16-6-5-11(12(17)9-16)15-13(19-3)7-10(18-2)8-14(15)20-4/h7-8,11H,5-6,9H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RFAWITYVAHWPNN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCC(C(=O)C1)C2=C(C=C(C=C2OC)OC)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H21NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

279.33 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-Methyl-4-(2,4,6-trimethoxyphenyl)piperidin-3-one | |

Synthesis routes and methods

Procedure details

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![[(2-Methyl-1-propionylpropoxy)(4-phenylbutyl)phosphinoyl]acetic acid](/img/structure/B37882.png)

![(2R,3Ar)-2-methyl-3a,4,5,6-tetrahydro-3H-pyrrolo[1,2-b][1,2]oxazole-2-carbaldehyde](/img/structure/B37910.png)